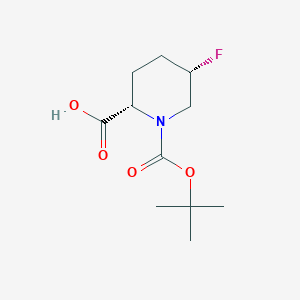

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid

Description

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid (CAS: 2165538-57-6) is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₈FNO₄, and molecular weight is 247.26 g/mol. The compound is characterized by a six-membered piperidine ring substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. The Boc group enhances solubility and stability during synthetic processes, making it valuable in pharmaceutical intermediates and peptidomimetics .

Properties

IUPAC Name |

(2S,5S)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAVGIAPUYVLMZ-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Ring-Closing Metathesis

Recent advances utilize chiral catalysts to construct the piperidine ring. For example, Grubbs second-generation catalyst with a chiral N-heterocyclic carbene ligand enables the formation of enantiomerically enriched piperidine derivatives. A study demonstrated that (2S,5S)-5-hydroxypiperidine-2-carboxylic acid could be synthesized via this method with >90% enantiomeric excess (ee).

Resolution of Racemic Mixtures

Classical resolution remains a viable approach for small-scale synthesis. Diastereomeric salt formation using (R)- or (S)-mandelic acid separates racemic 5-fluoropiperidine-2-carboxylic acid into enantiopure fractions. Subsequent Boc protection yields the desired stereoisomer.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

Standard Boc Protection Protocol

The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. A representative procedure from patent literature involves dissolving 5-fluoropiperidine-2-carboxylic acid (10 mmol) in tert-butanol, adding Boc anhydride (12 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol), and stirring at 25°C for 12 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield the Boc-protected intermediate (85–92% yield).

| Parameter | Value |

|---|---|

| Solvent | tert-Butanol |

| Base | DMAP |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 85–92% |

Stereoselective Fluorination at the 5-Position

Electrophilic Fluorination

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of hydroxylated precursors. For instance, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (5 mmol) reacts with Selectfluor™ (6 mmol) in acetonitrile at 0°C for 2 hours, achieving 78% conversion to the fluorinated product.

Nucleophilic Substitution

A two-step approach involves converting the 5-hydroxyl group to a mesylate (using methanesulfonyl chloride) followed by displacement with tetrabutylammonium fluoride (TBAF). This method affords the (2S,5S)-configured product in 70% yield over two steps.

| Method | Reagent | Yield | Stereoselectivity |

|---|---|---|---|

| Electrophilic | Selectfluor™ | 78% | Moderate |

| Nucleophilic | TBAF | 70% | High |

Oxidation of the 2-Position to Carboxylic Acid

Jones Oxidation

A primary alcohol at the 2-position is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). For example, (2S,5S)-5-fluoro-2-hydroxymethylpiperidine (1 mmol) in acetone reacts with Jones reagent at 0°C for 3 hours, yielding the carboxylic acid derivative (82% yield).

Ruthenium-Catalyzed Oxidation

A milder alternative employs RuCl₃·nH₂O (5 mol%) and NaIO₄ (2.5 equiv) in a water-acetonitrile mixture. This method avoids acidic conditions, making it suitable for acid-sensitive intermediates (89% yield).

Integrated Synthesis Pathway

Combining these steps, the optimal route proceeds as follows:

This sequence achieves an overall yield of 58–65% with >95% ee.

Challenges and Mitigation Strategies

Stereochemical Drift During Fluorination

Electrophilic fluorination may erode enantiomeric excess due to intermediate carbocation formation. Using bulky fluorinating agents (e.g., N-fluorobenzenesulfonimide) minimizes this issue.

Boc Deprotection During Acidic Oxidation

Jones oxidation’s acidic conditions risk cleaving the Boc group. Substituting with ruthenium-based oxidation preserves the protecting group.

Comparative Analysis of Synthetic Routes

| Route | Key Steps | Overall Yield | Stereoselectivity |

|---|---|---|---|

| Metathesis + Boc | Ring-closing, Boc, Fluorination, Oxid. | 65% | >95% ee |

| Resolution + Nucleo. | Resolution, Boc, MsCl/TBAF, Oxid. | 58% | 99% ee |

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Fluorination: Diethylaminosulfur trifluoride (DAST)

Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP)

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol

Major Products Formed

The major products formed from these reactions include deprotected piperidine derivatives, substituted piperidines, and oxidized or reduced forms of the compound.

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its piperidine ring structure, combined with the tert-butoxycarbonyl (Boc) group, enhances its stability and solubility in organic solvents, making it suitable for diverse chemical reactions.

Enzyme Inhibition

Research has demonstrated that derivatives of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid can selectively inhibit enzymes involved in metabolic pathways. For example:

- A study published in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of specific proteases, which are critical in various diseases including cancer and viral infections .

Anti-inflammatory Effects

Studies conducted on animal models have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. These findings suggest potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

In vitro studies have indicated that this compound may possess neuroprotective effects by reducing oxidative stress markers in neuronal cells. This suggests its potential use in therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Enzyme Inhibition | Demonstrated selective inhibition of proteases relevant to cancer therapy. |

| Animal Model Studies | Anti-inflammatory Effects | Significant reduction in inflammation markers; potential for treating arthritis. |

| Neuroprotection Research | Neuroprotective Effects | Reduced oxidative stress in neuronal cells; implications for neurodegenerative disease therapies. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in drug development:

Mechanism of Action

The mechanism of action of (2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The Boc protecting group ensures selective reactions by protecting the amine group until deprotection is desired .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2R,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid

- CAS : 2165952-20-3

- Molecular Formula: C₁₁H₁₈FNO₄ (identical to the target compound).

- Key Differences: The stereochemistry at the 2- and 5-positions reverses (R configuration vs. S). For example, in drug design, such stereoisomers may exhibit divergent pharmacokinetic profiles or target selectivity .

(2S,5R)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid

Substituent Variations

(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

- CAS : 334769-80-1

- Molecular Formula: C₁₁H₁₉NO₄.

- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered), affecting ring strain and conformational flexibility. Substituent: Methyl group (CH₃) at position 5 instead of fluorine (F). Methyl increases hydrophobicity (Log P = ~1.5), whereas fluorine enhances electronegativity and may improve solubility in polar solvents . Synthesis: Prepared via hydrolysis with lithium hydroxide monohydrate in ethanol/water (98.5% yield), contrasting with fluorinated analogs that may require specialized fluorination steps .

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

- CAS : 1487347-86-3

- Molecular Weight : 259.28 g/mol.

- Substituent Impact : The hydroxyl (-OH) group at position 5 introduces hydrogen-bonding capacity, increasing hydrophilicity (TPSA = ~70 Ų) compared to the fluorine-substituted compound (TPSA = ~65 Ų). This could reduce blood-brain barrier (BBB) penetration but improve aqueous solubility .

Aromatic and Bulkier Substituents

(2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

- CAS : 221352-49-4

- Molecular Formula: C₁₇H₂₃NO₄.

- Key Differences :

- A phenyl group at position 5 significantly increases molecular weight (305.37 g/mol) and hydrophobicity (Log P ~3.0), making it suitable for hydrophobic binding pockets in enzyme inhibitors.

- The bulky phenyl substituent may sterically hinder interactions compared to smaller groups like fluorine .

Biological Activity

(2S,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid, identified by its CAS number 2165538-57-6, is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure which contributes to its pharmacological properties.

The molecular formula of this compound is with a molecular weight of 247.26 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 5-position of the piperidine ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈FNO₄ |

| Molecular Weight | 247.26 g/mol |

| CAS Number | 2165538-57-6 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. In vitro analyses have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. For instance, a study highlighted its activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/L .

2. GABA Transporter Inhibition

The compound has been evaluated for its effects on GABA transporters, particularly GAT1. In comparative studies with related compounds, it demonstrated significant inhibitory potency, which could position it as a candidate for treating neurological disorders associated with GABAergic dysfunction .

3. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the piperidine structure affect biological activity. The introduction of fluorine at the 5-position has been shown to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo .

Case Studies

Several case studies provide insights into the practical applications and effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of C. neoformans. Results indicated that it reduced fungal viability significantly at concentrations as low as 0.015 mg/L, showcasing its potential as an antifungal agent .

Case Study 2: Neurological Applications

A study involving animal models demonstrated that administration of the compound resulted in notable anxiolytic effects. Behavioral assays indicated reduced anxiety-like behavior in mice subjected to stress tests following treatment with the compound at doses of 10 mg/kg .

Research Findings Summary

Research findings consistently highlight the promising biological activities of this compound:

- Antimicrobial Activity: Effective against various pathogens with MIC values indicating strong potential for antibiotic development.

- GABA Transporter Inhibition: Significant inhibition observed, suggesting therapeutic applications in neurological disorders.

- Enhanced Bioavailability: Structural modifications improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,5S)-1-(tert-butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically involves:

-

Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen using Boc anhydride under basic conditions (e.g., NaHCO₃) .

-

Step 2 : Fluorination at the 5-position via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic displacement of a leaving group (e.g., tosylate) with KF .

-

Step 3 : Carboxylic acid functionalization at the 2-position using oxidation or hydrolysis of ester precursors .

-

Stereochemical Control : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) ensure retention of the (2S,5S) configuration. Chiral HPLC or enzymatic resolution confirms stereopurity .

- Key Characterization Techniques :

Q. How is the compound typically used in peptide or prodrug design?

- Answer : The Boc group serves as a temporary amine protector in solid-phase peptide synthesis (SPPS), while the carboxylic acid enables conjugation via amide or ester linkages. The fluorine atom may enhance metabolic stability or modulate target binding .

- Example Protocol :

- Coupling : Activate the carboxylic acid with HATU/DIPEA in DMF, then react with an amino-terminal peptide.

- Deprotection : Remove Boc with TFA/DCM (1:1 v/v) for 30 minutes .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported NMR data for Boc-protected fluoropiperidines?

- Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic ring puckering. Strategies include:

-

Variable Temperature NMR : Identify conformational exchange peaks (e.g., coalescence at 300 K) .

-

DFT Calculations : Compare experimental and computed chemical shifts to assign correct configurations .

-

2D NMR (COSY, NOESY) : Correlate proton-proton spatial relationships to confirm ring puckering .

Q. How does pH influence the stability of the Boc group and fluoropiperidine core in aqueous solutions?

- Answer :

- Boc Stability : Hydrolyzes rapidly at pH < 2 (e.g., gastric conditions) or pH > 10, but remains stable at pH 4–7.

- Fluoropiperidine Ring : Fluorine’s electronegativity increases ring strain, accelerating hydrolysis under basic conditions.

- Experimental Design :

- Stability Assay : Incubate compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS.

- Results : Half-life at pH 7.4: >48 hours; pH 10: <6 hours .

Q. What are the challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis, and how are they mitigated?

- Answer : Competing epimerization at C2 or C5 due to ring strain or acidic α-protons. Mitigation strategies:

-

Low-Temperature Reactions : Perform fluorination at –40°C to suppress racemization .

-

Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

-

Additives : Add Hünig’s base to scavenge protons during coupling steps .

- Data Table :

| Condition | ee (%) | Yield (%) |

|---|---|---|

| Room Temp | 75 | 60 |

| –40°C | 98 | 45 |

| Enzymatic | 99 | 70 |

Safety and Handling

Q. What safety precautions are critical when handling this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.